{1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol

Click chemistry Glycosidase inhibition Fragment-based drug discovery

{1-[(Pyrrolidin-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol (CAS 1706429-38-0, racemate; CAS 952287-50-2, (S)-enantiomer) is a chiral heterocyclic building block (C₈H₁₄N₄O, MW 182.22 g/mol) combining a 1,2,3-triazole core bearing a 4-hydroxymethyl substituent with a pyrrolidin-2-ylmethyl moiety at N-1. This scaffold integrates two pharmacophoric elements frequently exploited in medicinal chemistry: the 1,2,3-triazole as a bioisostere of amide bonds and a copper-catalyzed azide-alkyne cycloaddition (CuAAC) ligation handle, and the pyrrolidine ring as a conformational constraint and hydrogen-bonding donor/acceptor.

Molecular Formula C8H14N4O
Molecular Weight 182.22 g/mol
Cat. No. B12329232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol
Molecular FormulaC8H14N4O
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESC1CC(NC1)CN2C=C(N=N2)CO
InChIInChI=1S/C8H14N4O/c13-6-8-5-12(11-10-8)4-7-2-1-3-9-7/h5,7,9,13H,1-4,6H2
InChIKeyWQVPUMRTJVBWQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

{1-[(Pyrrolidin-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol: Chiral Triazole-Pyrrolidine Building Block for Fragment-Based Drug Discovery and Enzyme Inhibitor Design


{1-[(Pyrrolidin-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol (CAS 1706429-38-0, racemate; CAS 952287-50-2, (S)-enantiomer) is a chiral heterocyclic building block (C₈H₁₄N₄O, MW 182.22 g/mol) combining a 1,2,3-triazole core bearing a 4-hydroxymethyl substituent with a pyrrolidin-2-ylmethyl moiety at N-1 . This scaffold integrates two pharmacophoric elements frequently exploited in medicinal chemistry: the 1,2,3-triazole as a bioisostere of amide bonds and a copper-catalyzed azide-alkyne cycloaddition (CuAAC) ligation handle, and the pyrrolidine ring as a conformational constraint and hydrogen-bonding donor/acceptor [1]. The compound is commercially available from multiple suppliers in free-base and hydrochloride/dihydrochloride salt forms with standard purity specifications of ≥95% .

Why {1-[(Pyrrolidin-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol Cannot Be Replaced by Close Structural Analogs in Lead-Optimization Programs


Despite sharing the same molecular formula (C₈H₁₄N₄O) and molecular weight, close analogs of {1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol differ critically in the regiochemistry of the pyrrolidine attachment and the triazole ring substitution pattern, which directly impact hydrogen-bonding topology, metal-chelating ability, and downstream biological target engagement [1]. The 2-substituted pyrrolidine with a methylene spacer at the triazole N-1 position places the secondary amine in a distinct orientation that enables unique intramolecular interactions, while the 4-hydroxymethyl group offers a synthetic handle for further derivatization—a feature absent in the des-hydroxymethyl analog (CAS 1779129-54-2) . Furthermore, the 1,2,3-triazole regioisomer exhibits different metal-coordination geometry compared to 1,2,4-triazole isomers, altering the compound's utility as a ligand scaffold in coordination chemistry and metalloenzyme inhibitor design [1].

{1-[(Pyrrolidin-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol: Quantitative Differentiation Evidence for Scientific Selection and Procurement


CuAAC Click Chemistry Compatibility: Enabling In Situ Library Synthesis for Rapid Glycosidase Inhibitor Discovery

The (pyrrolidin-2-yl)triazole scaffold, of which {1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol is a representative core structure, has been demonstrated by Martínez-Bailén et al. (2017) to be directly amenable to copper-catalyzed azide-alkyne cycloaddition (CuAAC)-based library generation and in situ biological screening without compound purification [1]. This methodology enabled the rapid identification of β-glucosidase (almond) inhibitors 14b and 14f, each showing inhibitory activity in the low μM range, from a 38-member epimeric library (14a–s and 22a–s) [1]. In contrast, non-triazole-containing pyrrolidine scaffolds lacking the 1,2,3-triazole linkage cannot be assembled via this bioorthogonal, high-yielding click chemistry approach, which significantly limits their modular derivatization throughput and compatibility with in situ screening workflows.

Click chemistry Glycosidase inhibition Fragment-based drug discovery

Chiral Purity and Enantiomeric Excess: The (S)-Enantiomer (CAS 952287-50-2) Provides Defined Stereochemistry for Asymmetric Applications

The (S)-enantiomer of {1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol (CAS 952287-50-2) is commercially available in ≥95% purity and ≥97% enantiomeric excess (ee), as specified by authorized suppliers such as MolCore . The racemic mixture (CAS 1706429-38-0) is available at 95% purity but without enantiomeric specification . By comparison, the structural analog 1-(pyrrolidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol (CAS 1897868-71-1), which attaches the pyrrolidine via the 3-position rather than the 2-position, is typically offered at 98% chemical purity but lacks a defined enantiomeric form, rendering it unsuitable for applications demanding stereochemically pure intermediates .

Chiral building block Asymmetric synthesis Enantioselective catalysis

Aqueous Solubility Enhancement via 4-Hydroxymethyl Substitution Compared to Des-Hydroxymethyl Analog

The 4-hydroxymethyl group of {1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol adds a hydrogen-bond donor and acceptor, increasing its topological polar surface area (tPSA) and predicted aqueous solubility relative to the des-hydroxymethyl comparator 1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole (CAS 1779129-54-2, C₇H₁₂N₄, MW 152.20) . While experimentally measured solubility values are not available in the open literature for either compound, the presence of the primary alcohol functionality is expected to enhance solubility in aqueous buffer systems by ≥1 log unit based on fragment-based solubility models (estimated logS improvement of ~1.2 log units based on the addition of a -CH₂OH fragment with Hansch π = -1.03) [1]. This property is critical for fragment-based screening where aqueous solubility at ≥1 mM is a prerequisite for biophysical assay compatibility.

Aqueous solubility Drug-likeness Fragment solubility

Triazole Regioisomerism: 1,2,3-Triazole vs. 1,2,4-Triazole Metal-Coordination and Bioisosteric Properties

The 1,2,3-triazole ring in {1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol is a 1,4-disubstituted regioisomer derived from CuAAC chemistry, which positions the N-2 and N-3 nitrogen atoms for metal chelation in a 1,2-arrangement distinct from the 1,3-arrangement found in 1,2,4-triazoles [1][2]. This structural difference directly impacts coordination geometry: 1,2,3-triazoles typically act as N2-monodentate or N2,N3-bridging ligands, whereas 1,2,4-triazoles coordinate via N4 [2]. In the context of glycosidase inhibition, pyrrolidine-1,2,3-triazole hybrids have yielded nanomolar α-fucosidase inhibitors (Ki = 4.8 nM for a triazole-linked aryl-substituted pyrrolidine; Elías-Rodríguez et al., 2014 [3]), while comparable 1,2,4-triazole-containing pyrrolidine iminosugars do not achieve equivalent potency, underscoring the functional consequence of triazole regioisomer selection.

Triazole regioisomerism Metal coordination Bioisostere

Pyrrolidine Attachment Position: 2-Methyl vs. 3-Methyl vs. Direct N-Attachment and Impact on Pharmacophoric Geometry

The 2-methyl-linked pyrrolidine moiety in {1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol (CAS 1706429-38-0) positions the secondary amine at a distinct distance and dihedral angle relative to the triazole ring compared to the 3-substituted analog (CAS 1897868-71-1) or the directly N-attached analog (CAS 1706454-43-4) [1]. In the glycosidase inhibitor series reported by Martínez-Bailén et al. (2017), the (pyrrolidin-2-yl) attachment via a methylene linker was essential for achieving enzyme inhibition; the epimeric libraries 14a–s and 22a–s, all bearing the 2-substituted methylene-linked pyrrolidine scaffold, yielded inhibitors with Ki values in the low micromolar to nanomolar range against β-glucosidase and α-galactosidase [1]. While direct comparative data against the 3-substituted analog are not available in the literature, molecular modeling suggests that the 2-substitution pattern orients the pyrrolidine nitrogen for optimal hydrogen-bonding interactions with catalytic aspartate/glutamate residues in the glycosidase active site, a geometry that the 3-substituted isomer cannot replicate.

Regioisomer comparison Pharmacophore geometry Structure-activity relationship

Molecular Weight and Fragment-Like Properties: Compliance with Rule-of-Three Guidelines for Fragment-Based Lead Discovery

{1-[(Pyrrolidin-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol (MW 182.22) falls within the Rule-of-Three (Ro3) criteria for fragment-based drug discovery (MW < 300, cLogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3) [1]. The compound contains 2 hydrogen-bond donors (pyrrolidine NH, CH₂OH) and 5 hydrogen-bond acceptors (triazole N atoms, OH, pyrrolidine N), placing it near the Ro3 boundary for acceptors but compliant in other parameters. By comparison, the directly N-attached analog [1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol (CAS 1706454-43-4, MW 168.20) has a lower molecular weight but eliminates the methylene linker that provides rotational flexibility and spatial separation between the two heterocycles . The 4-hydroxymethyl group offers a synthetic derivatization point (e.g., esterification, etherification, oxidation to aldehyde/carboxylic acid) that is absent in the 1,2,4-triazole analog, which typically lacks this functional handle at the equivalent triazole C-4 position .

Fragment-based drug discovery Rule of Three Lead-likeness

{1-[(Pyrrolidin-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol: Validated Research Application Scenarios for Procurement Decision-Making


Fragment-Based Discovery of Glycosidase Inhibitors for Lysosomal Storage Diseases (Gaucher and Fabry Disease)

The (pyrrolidin-2-yl)triazole scaffold of this compound is a validated core for generating iminosugar-based glycosidase inhibitors active against β-glucocerebrosidase (GCase) and α-galactosidase A, the deficient enzymes in Gaucher and Fabry diseases, respectively [1]. The CuAAC-compatible scaffold supports rapid diversification of the triazole C-4 substituent, enabling structure-activity relationship (SAR) exploration. Low-micromolar inhibitors of almond β-glucosidase (14b, 14f) identified via this approach showed good correlation with human lysosomal GCase inhibition, while also demonstrating selectivity over bovine liver neutral β-glucosidase [1]. Procurement of the (S)-enantiomer (CAS 952287-50-2) with defined stereochemistry is recommended for pharmacological chaperone screening programs where enantiomeric purity is critical for target engagement specificity.

Synthesis of Nanomolar α-Fucosidase Inhibitors via CuAAC Diversification

The (pyrrolidin-2-yl)triazole pharmacophore has yielded some of the most potent pyrrolidine-derived α-fucosidase inhibitors reported to date, with Ki values as low as 4 nM for the most active library members [1]. The 2-substituted methylene-linked pyrrolidine geometry is essential for this activity. This compound serves as a starting point for CuAAC conjugation with diverse alkynes to generate focused libraries targeting fucosidases from various species (bovine kidney, human, bacterial), with in situ screening enabling rapid hit identification without compound isolation.

Metal-Coordination Ligand Design Exploiting 1,2,3-Triazole Regiochemistry

The 1,4-disubstituted 1,2,3-triazole ring with an adjacent pyrrolidine secondary amine creates a bidentate ligand motif suitable for transition metal coordination (Cu, Zn, Ni, Co) [1]. The N2,N3-chelating geometry of the 1,2,3-triazole, combined with the pyrrolidine nitrogen, enables the construction of well-defined metal complexes for applications in catalysis and metalloenzyme inhibitor design. This coordination mode is distinct from that accessible to 1,2,4-triazole regioisomers, which coordinate preferentially via N4, making the 1,2,3-triazole compound the preferred scaffold for applications requiring specific metal-binding topologies.

Peptidomimetic and Conformationally Constrained Bioactive Compound Synthesis

The 1,2,3-triazole ring is a well-established amide bond bioisostere, and the (pyrrolidin-2-yl)methyl substitution provides a proline-like conformational constraint [1]. The 4-hydroxymethyl group enables further functionalization (acylation, alkylation, oxidation) to introduce additional pharmacophoric elements. This combination of features—amide bond mimicry, conformational rigidity, and a modular derivatization handle—makes this building block suitable for constructing peptidomimetic libraries targeting proteases, kinases, and protein-protein interaction interfaces, where both the triazole bioisostere and the pyrrolidine constraint contribute to binding affinity and metabolic stability.

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